1,2-Dimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

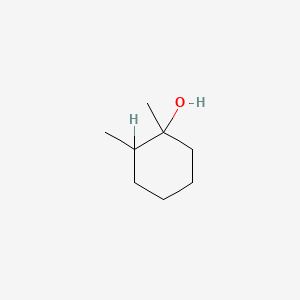

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZWADXTNBRANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928047 | |

| Record name | 1,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-45-5, 5402-29-9 | |

| Record name | Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimethylcyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66E33AJ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of cis-1,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-1,2-dimethylcyclohexanol. Leveraging principles from stereochemistry and data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, this document elucidates the structural and energetic nuances of the conformers of this molecule. Key quantitative data is summarized in structured tables, and detailed experimental and computational methodologies are provided. Visual diagrams generated using Graphviz illustrate the conformational equilibrium, offering a clear conceptual framework for understanding the molecular dynamics at play.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of organic chemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. cis-1,2-Dimethylcyclohexanol presents a compelling case study in this domain, featuring two vicinal stereocenters with substituents—a methyl group and a hydroxyl group—that exert distinct steric and electronic effects. The interplay of these groups dictates the equilibrium between two primary chair conformations, each with unique energetic and spectroscopic signatures. A thorough understanding of this equilibrium is crucial for predicting the molecule's physical properties and biological activity.

Conformational Equilibrium

The conformational landscape of cis-1,2-dimethylcyclohexanol is dominated by two chair conformers in rapid equilibrium at room temperature. This dynamic process, known as a ring flip, interconverts the axial and equatorial positions of the substituents. For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This leads to two distinct chair conformations: one with an axial methyl group and an equatorial hydroxyl group (Conformer A), and the other with an equatorial methyl group and an axial hydroxyl group (Conformer B).

Figure 1: Conformational equilibrium of cis-1,2-dimethylcyclohexanol.

The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent. This strain primarily arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same face of the cyclohexane (B81311) ring.

Quantitative Conformational Analysis

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. These values are additive and can be used to estimate the relative energies of the conformers of polysubstituted cyclohexanes.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 |

| Hydroxyl (-OH) | ~0.9 |

Note: A-values can be solvent-dependent, particularly for hydrogen-bonding groups like hydroxyl.

For cis-1,2-dimethylcyclohexanol, the energy difference between the two conformers can be approximated by the difference in the A-values of the methyl and hydroxyl groups.

-

Conformer A (axial Me, equatorial OH): The primary source of steric strain is the axial methyl group, contributing approximately 1.7 kcal/mol.

-

Conformer B (equatorial Me, axial OH): The axial hydroxyl group contributes about 0.9 kcal/mol of strain.

This suggests that Conformer B, with the bulkier methyl group in the equatorial position, is the more stable conformer. The estimated energy difference (ΔE) is:

ΔE ≈ A(Me) - A(OH) ≈ 1.7 kcal/mol - 0.9 kcal/mol ≈ 0.8 kcal/mol

In addition to 1,3-diaxial interactions, a gauche interaction between the adjacent methyl and hydroxyl groups exists in both conformers, contributing a smaller amount of strain. For the analogous cis-1,2-dimethylcyclohexane, this gauche interaction is estimated to be around 0.9 kcal/mol.[1]

Experimental Data and Protocols

Synthesis and Isomer Separation

The isomeric mixture of dimethylcyclohexanols, including the cis-1,2 isomer, is typically synthesized via the catalytic hydrogenation of the corresponding xylenol (in this case, o-xylenol).[2]

Experimental Workflow for Synthesis and Separation:

Figure 2: Experimental workflow for the synthesis and separation of cis-1,2-dimethylcyclohexanol.

A detailed experimental protocol for the synthesis and separation, as described by Senda et al. (1975), is as follows:

-

Hydrogenation: The corresponding xylenol is hydrogenated over a platinum oxide (PtO₂) catalyst in an acetic acid solvent under approximately 5 atm of hydrogen pressure.[2]

-

Analysis and Separation: The resulting mixture of cyclohexanols is analyzed using gas-liquid chromatography (GLC) with capillary columns (e.g., PPE and PEG). Preparative scale GLC with a column such as Apiezon on Chromosorb is used for the separation of the isomers.[2]

-

Isomerization (optional): In cases of co-elution, isomerization with aluminum isopropoxide can be employed to alter the composition of the isomeric mixture to facilitate separation.[2]

13C NMR Spectroscopy

13C NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexanes. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. While the full data table from the seminal work by Senda et al. is not publicly available, the study confirms that the 13C NMR spectra of all twenty-two dimethylcyclohexanol isomers were measured and assigned.[2]

General 13C NMR Protocol:

-

Sample Preparation: The purified cis-1,2-dimethylcyclohexanol isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Proton-decoupled 13C NMR spectra are acquired on an NMR spectrometer. The original study utilized a spectrometer operating at 15.1 MHz.[2]

-

Referencing: Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or cyclohexane.[2]

The expected 13C NMR spectrum of cis-1,2-dimethylcyclohexanol would show distinct signals for the eight carbon atoms, with the chemical shifts of the ring carbons reflecting the time-averaged conformational equilibrium.

Computational Analysis

In the absence of direct experimental measurement of conformer energies, computational chemistry provides a robust method for estimating these values.

Computational Workflow:

Figure 3: Workflow for the computational conformational analysis of cis-1,2-dimethylcyclohexanol.

A typical computational protocol would involve:

-

Structure Building: The 3D structures of both chair conformers of cis-1,2-dimethylcyclohexanol are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., Density Functional Theory - DFT).[3]

-

Energy Calculation: The single-point energy of each optimized conformer is calculated.

-

Relative Stability: The difference in the calculated energies provides an estimate of the relative stability of the two conformers.

Conclusion

The conformational analysis of cis-1,2-dimethylcyclohexanol reveals a dynamic equilibrium between two chair conformers. Based on the established A-values of the methyl and hydroxyl groups, the conformer with the equatorial methyl group and axial hydroxyl group is predicted to be the more stable of the two. This qualitative and semi-quantitative understanding is supported by a rich history of experimental work on substituted cyclohexanes. While specific quantitative data for the energy difference and 13C NMR chemical shifts of cis-1,2-dimethylcyclohexanol are present in the literature, accessing these specific data points often requires consulting the original research articles. The experimental and computational protocols outlined in this guide provide a clear framework for researchers to either reproduce these findings or apply these techniques to other substituted cyclohexane systems, which is of paramount importance in the field of drug design and development where molecular conformation dictates biological activity.

References

The Stereochemical Landscape of trans-1,2-Dimethylcyclohexanol: A Technical Guide to Isomer Stability

For Immediate Release

This technical guide provides a comprehensive analysis of the stereoisomer stability of trans-1,2-dimethylcyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the energetic preferences of this molecule. By leveraging data from analogous compounds and established theoretical principles, this guide offers a detailed understanding of the interplay between steric and electronic effects in substituted cyclohexanes.

Introduction to Stereoisomerism in trans-1,2-Dimethylcyclohexanol

trans-1,2-Dimethylcyclohexanol can exist as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-dimethylcyclohexanol. Each of these enantiomers can, in turn, exist as two rapidly interconverting chair conformers. The stability of these conformers is dictated by the spatial arrangement of the methyl and hydroxyl substituents, giving rise to a complex energetic landscape governed by steric hindrance and the potential for intramolecular hydrogen bonding.

The two primary chair conformations for each enantiomer are the diequatorial and the diaxial forms. In the diequatorial conformer, both the methyl and hydroxyl groups occupy equatorial positions on the cyclohexane (B81311) ring. Conversely, in the diaxial conformer, both substituents are in axial positions. The relative stability of these conformers is a critical determinant of the overall molecular properties and reactivity.

Quantitative Analysis of Conformational Stability

For trans-1,2-dimethylcyclohexane (B1581434), the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions present in the diaxial form. In the diaxial conformation, each axial methyl group experiences steric repulsion from the two axial hydrogen atoms on the same face of the ring.

The energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane has been determined to be approximately 11.4 kJ/mol (2.7 kcal/mol), favoring the diequatorial form[1][2][3]. This energy difference arises from the presence of four 1,3-diaxial interactions in the diaxial conformer (each contributing approximately 3.8 kJ/mol of strain) and a single gauche interaction between the two methyl groups in the diequatorial conformer (contributing about 3.8 kJ/mol of strain)[1][2].

In the case of trans-1,2-dimethylcyclohexanol, the fundamental principles of steric strain remain. The diequatorial conformer is expected to be more stable than the diaxial conformer. However, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can influence the conformational equilibrium. In non-polar solvents, an intramolecular hydrogen bond between the axial hydroxyl group and the axial methyl group's C-H bond is unlikely to provide significant stabilization. In contrast, in the diequatorial conformer, an intramolecular hydrogen bond can form between the equatorial hydroxyl group and the lone pair of electrons on the oxygen of a suitably oriented neighboring molecule in concentrated solutions, or with a hydrogen-bond accepting solvent.

A critical factor is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the electrons of the adjacent methyl group in the diequatorial conformer, which could further stabilize this arrangement. The exact energetic contribution of such an interaction would require specific experimental or computational investigation.

Table 1: Estimated Steric Strain Contributions in trans-1,2-Dimethylcyclohexanol Conformers (based on analogous systems)

| Interaction Type | Diaxial Conformer Strain (kJ/mol) | Diequatorial Conformer Strain (kJ/mol) |

| 1,3-Diaxial (CH₃-H) | ~7.6 (2 x 3.8) | 0 |

| 1,3-Diaxial (OH-H) | ~4.2 (2 x 2.1) | 0 |

| Gauche (CH₃-OH) | 0 | ~2.5 - 3.8 |

| Total Estimated Strain | ~11.8 | ~2.5 - 3.8 |

Note: The A-value for an OH group is approximately 0.9-1.0 kcal/mol (~3.8-4.2 kJ/mol), and for a CH₃ group is 1.7 kcal/mol (~7.1 kJ/mol). The gauche interaction energy between a methyl and a hydroxyl group is estimated to be slightly less than a methyl-methyl gauche interaction.

Experimental and Computational Protocols

The determination of stereoisomer stability relies on a combination of experimental techniques and computational modeling.

Experimental Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of conformational equilibria[4][5][6][7]. The ratio of different conformers at equilibrium can be determined by analyzing the chemical shifts and coupling constants of specific protons in the ¹H NMR spectrum.

Protocol for Conformational Analysis by ¹H NMR:

-

Sample Preparation: Dissolve a known concentration of trans-1,2-dimethylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, or DMSO-d₆ for polar environments to probe solvent effects on hydrogen bonding).

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature. For mobile systems, low-temperature NMR may be required to slow down the chair-chair interconversion and observe distinct signals for each conformer.

-

Signal Assignment: Assign the proton signals, particularly the methine protons at C1 and C2.

-

Coupling Constant Analysis: Measure the vicinal coupling constants (³J) between the methine protons and the adjacent methylene (B1212753) protons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Equilibrium Calculation:

-

For the diequatorial conformer, the methine protons are axial, leading to large trans-diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

-

For the diaxial conformer, the methine protons are equatorial, resulting in only smaller gauche couplings.

-

The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (J_eq and J_ax): J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the diequatorial and diaxial conformers, respectively.

-

By using reference values for J_eq and J_ax (often obtained from conformationally locked model compounds), the mole fractions of the conformers can be calculated.

-

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where K_eq = x_eq / x_ax, R is the gas constant, and T is the temperature in Kelvin.

Computational Chemistry Protocol for Stability Determination

Computational chemistry provides a powerful means to model the structures and calculate the relative energies of different stereoisomers and their conformers. Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of the diequatorial and diaxial conformers of the desired enantiomer of trans-1,2-dimethylcyclohexanol using a molecular modeling software.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure that the located structures are true minima on the potential energy surface.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Energy Calculation: The relative stability is determined by comparing the Gibbs free energies of the conformers, which are calculated as: G = E_electronic + ZPVE + H_trans + H_rot + H_vib - TS where E_electronic is the electronic energy from the DFT calculation, and the other terms are the thermal corrections.

-

Solvation Effects: To model the system in a specific solvent, implicit or explicit solvent models can be included in the DFT calculations. This is particularly important when studying the effects of hydrogen bonding.

Visualizing Conformational Relationships

The logical relationship between the different stereoisomers and conformers of trans-1,2-dimethylcyclohexanol can be visualized using a directed graph.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Study of Intramolecular Hydrogen-Bonding Interaction in Cyclodextrins and Their Di-O-methylated Derivatives | Semantic Scholar [semanticscholar.org]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. magritek.com [magritek.com]

- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Dimethylcyclohexanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethylcyclohexanol (B73200), a saturated cyclic alcohol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as two diastereomers: cis-1,2-Dimethylcyclohexanol and trans-1,2-Dimethylcyclohexanol. The precise spectral data can vary between these isomers due to their different stereochemistry. The data presented here represents a general overview, with specific isomer data noted where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -OH | 1.0 - 5.0 | Singlet (broad) | Chemical shift is variable and the peak may be broad. |

| -CH- (next to OH) | 3.5 - 4.0 | Multiplet | The chemical shift and multiplicity will differ between the cis and trans isomers. |

| Cyclohexane (B81311) Ring Protons | 1.0 - 2.0 | Multiplets (overlapping) | A complex region of overlapping signals from the methylene (B1212753) groups of the cyclohexane ring. |

| Methyl Protons (-CH₃) | 0.8 - 1.2 | Doublet or Singlet | The multiplicity will depend on the adjacent protons. In the case of the methyl group at C1, it is expected to be a singlet. The methyl at C2 will be a doublet. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for cis-1,2-Dimethylcyclohexanol

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-OH) | 71.5 |

| C2 (C-CH₃) | 36.1 |

| C3 | 24.3 |

| C4 | 21.0 |

| C5 | 24.3 |

| C6 | 32.8 |

| C1-CH₃ | 21.8 |

| C2-CH₃ | 16.5 |

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong, broad absorption due to the O-H stretch and a C-O stretching absorption.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage. The molecular weight of this compound is 128.21 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 128 | Low to absent | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - CH₃]⁺ |

| 110 | Moderate | [M - H₂O]⁺ |

| 95 | High | [M - H₂O - CH₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ (from ring fragmentation) |

| 58 | High | [C₃H₆O]⁺ (from alpha-cleavage) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

2.1.2. Data Acquisition: The NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.3.2. Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common method for fragmenting the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an unknown alcohol sample.

Caption: A flowchart illustrating the process of identifying an unknown alcohol using IR, NMR, and Mass Spectrometry.

Synthesis of 1,2-Dimethylcyclohexanol from 2-methylcyclohexanone

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylcyclohexanol (B73200) from 2-Methylcyclohexanone (B44802)

Abstract

The synthesis of this compound from 2-methylcyclohexanone is a fundamental transformation in organic chemistry, primarily accomplished through the Grignard reaction. This guide provides a comprehensive overview of the synthesis, focusing on the reaction mechanism, stereochemical outcomes, and detailed experimental protocols. The nucleophilic addition of a methyl Grignard reagent to 2-methylcyclohexanone yields two diastereomeric products, cis- and trans-1,2-dimethylcyclohexanol. The stereoselectivity of this reaction is governed by steric and stereoelectronic effects, which can be rationalized using predictive models like the Felkin-Anh model.[1] This document is intended for researchers and professionals in drug development and synthetic chemistry, offering detailed methodologies and data to support the practical application of this synthesis.

Reaction Mechanism and Stereochemistry

The primary route for synthesizing this compound from 2-methylcyclohexanone is the Grignard reaction, which facilitates the formation of a carbon-carbon bond.[1] The reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the electrophilic carbonyl carbon of 2-methylcyclohexanone.[2][3][4]

The stereochemical outcome is a critical aspect of this synthesis. 2-Methylcyclohexanone is a chiral molecule, and the Grignard reaction introduces a new stereocenter at the carbonyl carbon. This results in the formation of two diastereomeric tertiary alcohols: cis-1,2-dimethylcyclohexanol and trans-1,2-dimethylcyclohexanol.[1]

The conformational preference of the starting material heavily influences the product ratio. 2-Methylcyclohexanone primarily exists in a chair conformation with the methyl group in the equatorial position to minimize steric strain.[1] The Grignard reagent can then attack the carbonyl group from two faces:

-

Axial Attack: The nucleophile approaches from the top face of the ring. This pathway is sterically less hindered by the equatorial methyl group at the adjacent carbon (C2). Axial attack leads to the formation of the cis-1,2-dimethylcyclohexanol, where the newly added methyl group and the existing methyl group are on the same face of the ring.[1]

-

Equatorial Attack: The nucleophile approaches from the bottom face of the ring. This trajectory encounters greater steric hindrance from the axial hydrogens at C3 and C5 (1,3-diaxial interactions). This pathway leads to the trans-1,2-dimethylcyclohexanol, where the two methyl groups are on opposite faces.[1]

According to the Felkin-Anh model, for a relatively small nucleophile like the methyl Grignard reagent, the preferred trajectory is an axial attack to avoid steric clash with the equatorial methyl group at C2.[1] This results in the cis isomer being the major product.[1]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol details the synthesis of this compound using methylmagnesium bromide.

General Considerations: Grignard reactions are extremely sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the reaction to succeed.[1][5][6]

Protocol 1: Synthesis of cis- and trans-1,2-Dimethylcyclohexanol

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Place magnesium turnings (1.2 equivalents) and a small iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.[1]

-

Assemble the apparatus under a positive pressure of dry nitrogen.

-

Add enough anhydrous diethyl ether to cover the magnesium turnings.[1]

-

Prepare a solution of bromomethane (B36050) (1.1 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate initiation.[1]

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Part B: Reaction with 2-Methylcyclohexanone

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

Part C: Work-up and Purification

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (e.g., 3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) mixture, to separate the diastereomers.[1]

-

Analyze the diastereomeric ratio using gas chromatography (GC) or ¹H NMR spectroscopy.[1]

Caption: General experimental workflow for the Grignard synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| 2-Methylcyclohexanone | 1.0 eq | Starting material |

| Magnesium Turnings | 1.2 eq | For Grignard reagent formation |

| Bromomethane | 1.1 eq | For Grignard reagent formation |

| Solvent | Anhydrous Diethyl Ether | Must be completely dry |

| Reaction Temperature | 0 °C to Room Temp | Initial addition at 0°C |

| Reaction Time | 2-4 hours | Varies based on scale |

| Typical Yield | 85-95% | Dependent on conditions and purity |

| Diastereomeric Ratio (cis:trans) | ~3:1 to 4:1 | Varies; cis is the major product |

Table 2: Spectroscopic Data for this compound Isomers

| Compound | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|

| cis-1,2-Dimethylcyclohexanol | C1: 71.5, C2: 37.0, C3: 34.5, C4: 25.0, C5: 25.5, C6: 30.0, 1-CH₃: 28.5, 2-CH₃: 16.0 |

| trans-1,2-Dimethylcyclohexanol | C1: 72.0, C2: 38.5, C3: 35.0, C4: 24.5, C5: 26.0, C6: 31.5, 1-CH₃: 24.0, 2-CH₃: 15.5 |

(Note: Approximate chemical shifts compiled from typical values for substituted cyclohexanols. Actual values may vary based on solvent and experimental conditions.[7])

Conclusion

The Grignard reaction provides an effective and high-yielding pathway for the synthesis of this compound from 2-methylcyclohexanone. The reaction demonstrates predictable diastereoselectivity, favoring the formation of the cis-isomer due to steric control in the nucleophilic attack on the predominant chair conformation of the cyclohexanone (B45756) ring. Careful adherence to anhydrous experimental conditions is paramount to achieving high yields. The detailed protocol and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of substituted cyclohexanol (B46403) motifs, which are prevalent in natural products and pharmaceutical agents.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. kbfi.ee [kbfi.ee]

Dehydration of 1,2-Dimethylcyclohexanol: A Mechanistic and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200) is a classic organic reaction that serves as a valuable model for understanding carbocation rearrangements and the factors governing product distribution in elimination reactions. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative analysis of the product mixture.

Core Reaction Mechanism

The dehydration of this compound proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequent loss of a water molecule generates a tertiary carbocation. This carbocation can then undergo a series of rearrangements, including a 1,2-methyl shift and a ring contraction, to form more stable carbocation intermediates. Finally, deprotonation from an adjacent carbon atom yields a mixture of alkene products.

The primary products observed are 1,2-dimethylcyclohexene, 2,3-dimethylcyclohexene, and 1-isopropylcyclopentene. The relative ratios of these products are dependent on the reaction conditions, particularly the acid catalyst used and the temperature.

Caption: The E1 reaction mechanism for the dehydration of this compound, illustrating the formation of various carbocation intermediates and the resulting alkene products.

Quantitative Product Distribution

The dehydration of this compound typically yields a mixture of three primary alkene products. The relative percentages of these products can be influenced by reaction conditions. The following table summarizes a representative product distribution from the dehydration of this compound. Catalytic hydrogenation of all three products yields 1,2-dimethylcyclohexane. Equilibration of the alkene mixture with sulfuric acid leads to a thermodynamically controlled product distribution.

| Alkene Product | Structure | % Composition (Kinetic Control) | % Composition (Thermodynamic Control) |

| 1,2-Dimethylcyclohexene | (structure image) | 66% | 85% |

| 2,3-Dimethylcyclohexene | (structure image) | 31% | 15% |

| 1-Isopropylcyclopentene | (structure image) | 3% | 0% |

Experimental Protocols

A generalized experimental procedure for the dehydration of this compound is outlined below. This protocol can be adapted based on the specific acid catalyst and scale of the reaction.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Gas chromatograph (for product analysis)

Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound and a magnetic stir bar. Cool the flask in an ice bath.

-

Acid Addition: Slowly add the concentrated acid (sulfuric or phosphoric acid) to the cooled alcohol with constant stirring.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.

-

Product Collection: Collect the distillate, which will consist of a mixture of the alkene products and water. The distillation should be continued until no more organic layer is observed in the distillate.

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Analysis:

-

Decant the dried organic layer into a clean, dry flask.

-

The product mixture can be further purified by fractional distillation if desired.

-

Analyze the product composition using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

-

Caption: A typical experimental workflow for the acid-catalyzed dehydration of this compound.

Conclusion

The dehydration of this compound provides a rich platform for studying fundamental principles of organic chemistry, including reaction mechanisms, carbocation stability, and the kinetic versus thermodynamic control of product formation. The detailed understanding of this reaction is valuable for professionals in chemical research and drug development, where the predictable synthesis of specific isomeric products is often a critical goal. The protocols and data presented herein offer a solid foundation for further investigation and application of this important transformation.

An In-depth Technical Guide to the Stereochemistry of 1,2-Dimethylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1,2-dimethylcyclohexanol (B73200) isomers. It delves into their synthesis, conformational analysis, and spectroscopic characterization, presenting key data in a structured format to facilitate understanding and application in research and development.

Introduction to the Stereoisomers of this compound

This compound can exist as two diastereomers: cis-1,2-dimethylcyclohexanol and trans-1,2-dimethylcyclohexanol. These isomers arise from the relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring. Each of these diastereomers, in turn, consists of a pair of enantiomers due to the presence of two chiral centers at C1 and C2.

-

cis-1,2-Dimethylcyclohexanol: The methyl and hydroxyl groups are on the same side of the cyclohexane ring. This isomer exists as a pair of enantiomers, (1R,2S)-1,2-dimethylcyclohexanol and (1S,2R)-1,2-dimethylcyclohexanol.

-

trans-1,2-Dimethylcyclohexanol: The methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This isomer also exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclohexanol and (1S,2S)-1,2-dimethylcyclohexanol.

The stereochemical configuration of these isomers significantly influences their physical, chemical, and biological properties, making their individual synthesis and characterization crucial for applications in areas such as drug development and materials science.

Synthesis of this compound Isomers

A common and effective method for the synthesis of this compound isomers is the Grignard reaction between 2-methylcyclohexanone (B44802) and a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction typically yields a mixture of the cis and trans diastereomers.[1]

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

2-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

-

Reaction with 2-Methylcyclohexanone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of cis- and trans-1,2-dimethylcyclohexanol.

-

Separation of Diastereomers

The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques, such as column chromatography or gas chromatography, owing to their different physical properties.

Experimental Protocol: Separation by Column Chromatography

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Mixture of cis- and trans-1,2-dimethylcyclohexanol

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Equilibrate the column by running the eluent through it.

-

-

Sample Loading and Elution:

-

Dissolve the mixture of diastereomers in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar isomer will elute first.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the separated isomers.

-

-

Isolation:

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.

-

Conformational Analysis

The stereochemistry of this compound isomers is best understood by examining their chair conformations. The relative stability of these conformations is determined by steric interactions, primarily 1,3-diaxial interactions. The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value".[2]

Table 1: A-Values for Relevant Substituents [2][3]

| Substituent | A-Value (kcal/mol) |

| -CH₃ | 1.74 |

| -OH | 0.87 |

cis-1,2-Dimethylcyclohexanol

The cis isomer exists as two rapidly interconverting chair conformations. In one conformation, the hydroxyl group is axial and the C2-methyl group is equatorial. In the other, the hydroxyl group is equatorial and the C2-methyl group is axial. The C1-methyl group is always attached to a tertiary carbon and its position relative to the ring is fixed.

Caption: Conformational equilibrium of cis-1,2-dimethylcyclohexanol.

Due to the larger A-value of the methyl group compared to the hydroxyl group, the conformation with the equatorial methyl group and axial hydroxyl group is expected to be slightly more stable.

trans-1,2-Dimethylcyclohexanol

The trans isomer also exists in two chair conformations. One has both the hydroxyl and the C2-methyl groups in equatorial positions (diequatorial), while the other has both groups in axial positions (diaxial).

Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexanol.

The diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions. The diaxial conformation suffers from severe steric strain due to interactions between the axial hydroxyl and methyl groups with the axial hydrogens on the same side of the ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the stereoisomers of this compound.

¹H-NMR Spectroscopy

The chemical shifts and, more importantly, the coupling constants of the ring protons can provide detailed information about the conformation of the isomers. The vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

-

Axial-axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-equatorial (a-e) and equatorial-equatorial (e-e) coupling: Dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).

Table 2: Representative ¹H-NMR Data for this compound Isomers

| Isomer | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| cis | H at C2 (axial) | ~1.5-1.7 | Large Jax-ax to axial H at C3 and C6; Small Jax-eq to equatorial H at C3 and C6 |

| trans | H at C2 (equatorial) | ~1.3-1.5 | Small Jeq-ax and Jeq-eq to protons at C3 and C6 |

¹³C-NMR Spectroscopy

The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment. Axial substituents generally cause a shielding effect (upfield shift) on the γ-carbons due to steric compression (the γ-gauche effect).

Table 3: Representative ¹³C-NMR Chemical Shifts for this compound Isomers

| Isomer | C1 | C2 | C1-CH₃ | C2-CH₃ | Other Ring Carbons |

| cis | ~72 | ~38 | ~25 | ~16 | ~22, 25, 30, 35 |

| trans | ~73 | ~40 | ~28 | ~18 | ~23, 26, 32, 36 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. The fingerprint region (below 1500 cm⁻¹) will show differences in the C-O and C-C stretching and bending vibrations, which can be used to distinguish the isomers.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Isomer Specifics |

| O-H stretch | 3200-3600 (broad) | Similar for both isomers |

| C-H stretch | 2850-3000 | Similar for both isomers |

| C-O stretch | 1000-1200 | Position and shape may differ slightly |

| Fingerprint Region | < 1500 | Unique patterns for each isomer |

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for the synthesis, separation, and characterization of this compound isomers.

Caption: Experimental workflow for this compound isomers.

Conclusion

The stereochemistry of this compound isomers is a rich and instructive example of conformational analysis in cyclic systems. A thorough understanding of their synthesis, separation, and spectroscopic characterization is essential for researchers in organic chemistry and related fields. The data and protocols presented in this guide provide a solid foundation for the preparation and identification of these important stereoisomers, enabling their use in further research and development endeavors.

References

An In-depth Technical Guide to 1,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclohexanol (B73200) is a cyclic alcohol that exists as a mixture of cis and trans isomers. It is a versatile compound utilized in various chemical syntheses and has garnered attention for its potential role in the development of new therapeutic agents due to its antimicrobial and antifungal properties. This technical guide provides comprehensive information on its chemical identity, safety data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5402-29-9 | [1][2] |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [3] |

| Appearance | Colorless liquid or a yellow to white solid/oil | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 4 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |

Source: ECHA C&L Inventory

Hazard and Precautionary Statements

| Code | Statement |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

The synthesis of cis- and trans-1,2-Dimethylcyclohexanol can be achieved through the Grignard reaction of 2-methylcyclohexanone (B44802) with a methylmagnesium halide (e.g., methylmagnesium bromide).[4] This reaction is a classic example of nucleophilic addition to a carbonyl group.[4]

Materials

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

Bromomethane (B36050) (or methyl iodide)

-

2-Methylcyclohexanone

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen.[4]

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

-

Initiate the reaction by adding a small portion of the bromomethane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicate the reaction has started.[4]

-

Once initiated, add the remaining bromomethane solution dropwise to maintain a gentle reflux.

-

-

Reaction with 2-Methylcyclohexanone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture back to 0°C.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

-

The resulting mixture can then be extracted with an organic solvent, dried, and purified (e.g., by distillation or chromatography) to isolate the this compound product.

-

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of this compound's Cited Applications

Caption: Cited applications and roles of this compound.

References

Solubility of 1,2-Dimethylcyclohexanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dimethylcyclohexanol (B73200) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for determining its solubility quantitatively. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as chemical synthesis, formulation development, and drug discovery.

Introduction to this compound

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O.[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with two methyl groups on adjacent carbon atoms and a hydroxyl group. The presence of the hydroxyl group makes it a polar molecule capable of hydrogen bonding, while the cyclohexane ring and methyl groups contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different solvents.

Theoretical Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[4][5] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The solubility of this compound is influenced by a balance of intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and polar aprotic solvents.[4][6]

-

Dipole-Dipole Interactions: The polar C-O bond creates a dipole moment, enabling interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexane ring and methyl groups interact with nonpolar solvents through these weaker forces.[7]

Generally, alcohols with shorter carbon chains are miscible with water, but as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased water solubility.[6][8][9] With eight carbon atoms, this compound is expected to have limited solubility in water but good solubility in a wide range of organic solvents.[10][11]

Qualitative Solubility Assessment

Based on general principles of organic chemistry, the expected qualitative solubility of this compound in various classes of organic solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohol solvents.[7][9] |

| Ketones (e.g., Acetone) | High | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethers (e.g., Diethyl Ether) | High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible.[4] |

| Esters (e.g., Ethyl Acetate) | High | The polar ester group can interact with the hydroxyl group of the solute. |

| Aromatic Hydrocarbons (e.g., Toluene) | Moderate to High | The nonpolar cyclohexane ring of the solute interacts well with the aromatic ring of the solvent via van der Waals forces. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Moderate | The nonpolar nature of both solute and solvent allows for solubility, primarily through van der Waals interactions.[12] |

| Halogenated Solvents (e.g., Dichloromethane) | High | These solvents have moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule. |

Experimental Protocols for Quantitative Solubility Determination

Accurate determination of solubility requires precise experimental methods. The following protocols describe standard procedures for quantifying the solubility of a solid or liquid organic compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature bath is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the sediment.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for volatile compounds. A calibration curve should be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a chromophore or can be derivatized.

-

Gravimetric Analysis: If the solvent is volatile and the solute is not, the solvent can be evaporated from a known volume of the saturated solution, and the mass of the remaining solute can be determined.[13]

-

Spectrophotometric Method (for UV-Vis active compounds)

If this compound is derivatized to a UV-Vis active compound, this method can be employed.

Methodology:

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of the derivatized this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and plot a graph of absorbance versus concentration.[5]

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Method.

-

Dilution and Measurement: Dilute a known volume of the clear supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.[5]

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility of this compound

Caption: Key factors affecting solubility.

Conclusion

References

- 1. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethyl-1-cyclohexanol | CAS#:5402-29-9 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 5337-72-4: 2,6-Dimethylcyclohexanol | CymitQuimica [cymitquimica.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of 1,2-dimethylcyclohexanol (B73200), a molecule of interest in stereoselective synthesis and drug design. This document details the stereoisomers of this compound, their synthesis and separation, and the principles and methods for determining their optical properties.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers, giving rise to a set of stereoisomers. The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring determines the chirality and, consequently, the optical activity of each isomer. The primary stereoisomers are the cis and trans diastereomers.

-

cis-1,2-Dimethylcyclohexanol : In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. Due to rapid chair flipping at room temperature, the two chair conformations of cis-1,2-dimethylcyclohexanol are non-superimposable mirror images of each other. This rapid interconversion results in a racemic mixture, rendering the cis isomer achiral overall and therefore optically inactive. It is considered a meso compound.

-

trans-1,2-Dimethylcyclohexanol : In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This arrangement results in a chiral molecule that exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexanol and (1S,2S)-1,2-dimethylcyclohexanol. These enantiomers are non-superimposable mirror images and exhibit equal but opposite optical rotation.

The relationship between the different stereoisomers of this compound can be visualized as follows:

Caption: Stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers. A common and effective method is the Grignard reaction between 2-methylcyclohexanone (B44802) and a methylmagnesium halide (e.g., methylmagnesium bromide).

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize a mixture of cis- and trans-1,2-dimethylcyclohexanol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

2-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylcyclohexanone in anhydrous diethyl ether is then added dropwise with stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture of cis- and trans-1,2-dimethylcyclohexanol.

The stereochemical outcome of this reaction is influenced by steric hindrance. According to the Felkin-Anh model, the nucleophilic methyl group from the Grignard reagent will preferentially attack the carbonyl carbon from the less hindered face, leading to a mixture of diastereomers.

Caption: Synthesis of this compound.

Separation of Diastereomers

The separation of the cis and trans diastereomers can be achieved using chromatographic techniques that exploit the differences in their physical properties, such as polarity.

Experimental Protocol: Separation by Gas Chromatography (GC)

Objective: To separate and quantify the cis and trans isomers of this compound.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the separation of polar compounds (e.g., a wax or polyethylene (B3416737) glycol-based column).

Parameters:

-

Column: e.g., Chirasil-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 10°C/min.

-

Injection Volume: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane).

The different retention times of the cis and trans isomers allow for their separation and quantification.

Chiral Resolution of trans-1,2-Dimethylcyclohexanol Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-dimethylcyclohexanol requires a chiral separation technique. One common method is the formation of diastereomeric esters with a chiral resolving agent, followed by separation of the diastereomers and subsequent hydrolysis.

Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation

Objective: To resolve the racemic mixture of trans-1,2-dimethylcyclohexanol.

Materials:

-

Racemic trans-1,2-dimethylcyclohexanol

-

Enantiomerically pure chiral resolving agent (e.g., (S)-(-)-camphanic acid chloride)

-

Pyridine or another suitable base

-

Solvent (e.g., dichloromethane)

-

Standard laboratory glassware

Procedure:

-

Esterification: The racemic trans-1,2-dimethylcyclohexanol is reacted with an equimolar amount of the chiral resolving agent in the presence of a base to form a mixture of diastereomeric esters.

-

Separation of Diastereomers: The resulting diastereomeric esters can be separated by column chromatography on silica (B1680970) gel, as they have different physical properties.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the individual, enantiomerically pure (1R,2R)- and (1S,2S)-1,2-dimethylcyclohexanols.

Caption: Chiral Resolution Workflow.

Optical Activity and its Measurement

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are key characteristics of an optically active compound.

Principles of Polarimetry

A polarimeter is an instrument used to measure optical rotation. It consists of a light source, a polarizer, a sample tube, and an analyzer. Plane-polarized light is passed through a solution of the chiral sample, and the angle of rotation of the plane of polarization is measured.

The specific rotation ([α]) is a standardized measure of optical rotation and is a characteristic physical property of a chiral compound. It is calculated using the following formula:

[α]λT = α / (l × c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light (usually the sodium D-line, 589 nm)

-

α is the observed rotation in degrees

-

l is the path length of the sample tube in decimeters (dm)

-

c is the concentration of the sample in grams per milliliter (g/mL)

Quantitative Data

| Stereoisomer | Chirality | Optical Activity | Specific Rotation ([α]D20) |

| cis-1,2-Dimethylcyclohexanol | Achiral (meso) | Inactive | 0° |

| (±)-trans-1,2-Dimethylcyclohexanol | Chiral (racemic) | Inactive | 0° |

| (+)-(1R,2R)-1,2-Dimethylcyclohexanol | Chiral | Active | + value (to be determined experimentally) |

| (-)-(1S,2S)-1,2-Dimethylcyclohexanol | Chiral | Active | - value (to be determined experimentally) |

Note: The sign of rotation (+ or -) does not directly correlate with the (R) or (S) designation.

Experimental Protocol: Measurement of Optical Rotation

Objective: To determine the specific rotation of an enantiomer of trans-1,2-dimethylcyclohexanol.

Instrumentation:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (sample tube) of known length (e.g., 1 dm)

-

Volumetric flask and analytical balance

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to a zero reading with a blank solvent (the same solvent used to dissolve the sample).

-